1-(1-金刚烷基)咪唑烷二酮-2,4,5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

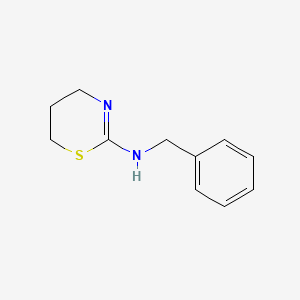

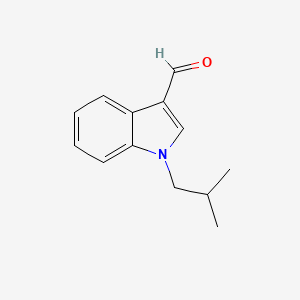

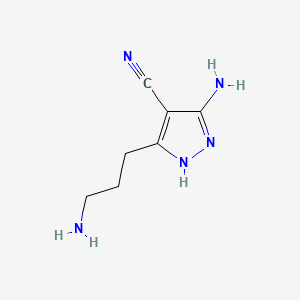

1-(1-Adamantyl)imidazolidine-2,4,5-trione is a compound that belongs to a class of chemicals that include adamantane derivatives with an imidazolidine-2,4,5-trione structure. These compounds are of interest due to their potential biological activities, such as inhibition of DNA repair enzymes and cytotoxic effects on cancer cell lines . The adamantane moiety is a bulky, rigid, and hydrophobic structure that can impart unique physical and chemical properties to the compounds it is part of.

Synthesis Analysis

The synthesis of adamantane derivatives, including those with imidazolidine-2,4,5-trione structures, typically involves the reaction of oxalyl chloride with corresponding ureas. This method has been shown to provide good yields and allows for the introduction of various substituents, including adamantane . Additionally, the synthesis of related compounds, such as 2-(adamantan-1-yl)imidazo[1,2-a]pyridines, has been achieved by alkylation of substituted 2-aminopyridines with bromomethyl (adamantan-1-yl) ketone . These methods demonstrate the versatility and efficiency of synthesizing adamantane-containing heterocycles.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the presence of the adamantane nucleus, which is known for its stability and lack of easily removable groups . This stability is crucial for the biological activity of the compounds, as it can influence their interaction with biological targets. The imidazolidine-2,4,5-trione ring is another significant feature that can be modified to enhance solubility and biological activity .

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions, such as bromination, which typically inserts a bromine atom into the imidazole ring without affecting the adamantane nucleus . They can also participate in the Ritter reaction, despite the absence of easily removed groups in the adamantane nucleus . These reactions are important for further functionalization of the compounds and can be used to synthesize more complex derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantane nucleus, which imparts hydrophobicity and rigidity to the molecules. The solubility of these compounds can be increased by bioisosteric replacement of the ureide group with a parabanic acid fragment . The adamantane nucleus also contributes to the stability of the compounds, making them suitable for biological studies and potential therapeutic applications.

科学研究应用

可溶性人环氧合酶抑制

1-(1-金刚烷基)咪唑烷二酮-2,4,5衍生物对可溶性人环氧合酶(参与各种生理过程的酶)表现出有希望的抑制活性。该系列中的一些化合物表现出很高的抑制效力,使其成为进一步药理学开发的潜在候选者 (D’yachenko 等,2017)。

咪唑烷二酮衍生物的合成

对咪唑烷二酮-2,4,5衍生物合成的研究已将这些化合物确定为具有潜在药理和农用化学应用的活性成分。重点是探索这些衍生物的合成路线和性质 (Lee 等,2010)。

胆碱能酶抑制剂

新型乙酰胆碱酯酶和丁酰胆碱酯酶抑制剂已从1-(1-金刚烷基)咪唑烷二酮-2,4,5衍生物合成。这些化合物显示出显着的抑制活性,超过了利凡斯的明等标准药物,并有望用于治疗涉及胆碱能功能障碍的疾病 (Pejchal 等,2011)。

乙烯聚合中的催化

含有 1,3-咪唑烷-2-亚氨基配体的(亚氨基)钒(V)二氯配合物(其中使用 1-(1-金刚烷基)咪唑烷二酮-2,4,5衍生物)已在乙烯聚合中显示出很高的催化活性。这些配合物因其在聚合物生产中的潜力而具有重要意义 (Nomura 等,2014)。

化学反应中的动力学

涉及1-(1-金刚烷基)咪唑烷二酮-2,4,5的反应的动力学和机理,例如其与环氧乙烷的加成,已经过研究,以了解其反应性和在各种化学过程中的潜在应用 (Zarzyka-Niemiec & Lubczak,2003)。

抑制具有增强水溶性的可溶性环氧合酶

已合成了一系列含有1-(1-金刚烷基)咪唑烷二酮-2,4,5的可溶性环氧合酶抑制剂,证明了抑制效力和改善的水溶性。这种增强对于药物制剂和递送具有重要意义 (Burmistrov 等,2019)。

安全和危害

属性

IUPAC Name |

1-(1-adamantyl)imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-10-11(17)15(12(18)14-10)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H,14,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAMZIXLIWFURG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=O)NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368763 |

Source

|

| Record name | 1-(1-adamantyl)imidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantyl)imidazolidine-2,4,5-trione | |

CAS RN |

37428-73-2 |

Source

|

| Record name | 1-(1-adamantyl)imidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1271298.png)

![4-amino-5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271306.png)

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)